molecular formula C22H16BrN5 B2399931 N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-01-8

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2399931
CAS No.: 866867-01-8
M. Wt: 430.309
InChI Key: GLZPAOQMDDCTEH-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a benzyl group and a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with a benzyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide-substituted triazoloquinazolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the benzyl group contributes to its overall stability and bioactivity.

Properties

IUPAC Name

N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5/c23-17-10-6-9-16(13-17)20-22-25-21(24-14-15-7-2-1-3-8-15)18-11-4-5-12-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPAOQMDDCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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